3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of difluoroacetic acid with pyrazole derivatives under specific conditions. For instance, difluoroacetic acid can be introduced at a post-synthesis phase, making the preparation method cost-effective and efficient . The reaction conditions often involve the use of catalysts such as nanoscale titanium dioxide to enhance the reaction yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound leverages continuous flow processes to ensure high yield and purity. The use of difluorocarbene reagents in these processes has streamlined the production, making it more environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal cells, leading to their death . This mechanism makes it a potent fungicide with broad-spectrum activity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure but differs in its functional groups.
Difluoromethyl-substituted heterocycles: These compounds also feature the difluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
What sets 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit succinate dehydrogenase with high specificity makes it particularly valuable in the development of fungicides .
Properties
IUPAC Name |
3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c1-10-7(13)4-3-12(2)11-5(4)6(8)9/h3,6H,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKDFRWWBJNBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1C(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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